molecular formula C12H14N4S2 B5543037 N-phenyl-N'-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea CAS No. 117483-22-4

N-phenyl-N'-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea

Cat. No. B5543037
CAS RN: 117483-22-4
M. Wt: 278.4 g/mol
InChI Key: MNESZJUUVUWRNW-UHFFFAOYSA-N
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Description

N-phenyl-N'-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea, also known as PTU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PTU is a thiourea derivative that has been synthesized and studied extensively for its biochemical and physiological effects. In

Scientific Research Applications

Biological Activity Exploration

Thiourea derivatives, including those related to N-phenyl-N'-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea, have been investigated for their biological activities. For instance, Kaymakçıoğlu et al. (2003) synthesized a series of N-substituted-N′-(3,5-di/1,3,5-trimethylpyrazole-4-yl)thioureas to study their antitubercular and anticonvulsant activities. Their research demonstrated that certain thiourea derivatives exhibit remarkable anticonvulsant activity, highlighting the potential therapeutic applications of these compounds (Kaymakçıoğlu, Rollas, & Kartal-Aricioglu, 2003).

Karakuş and Rollas (2002) synthesized new N-phenyl-N'-[4-(5-alkyl/arylamino-1,3,4-thiadiazole-2-yl)phenyl]thiourea derivatives and evaluated them for antituberculosis activity. Their in vitro screening showed that some derivatives possess significant antituberculosis activity, suggesting that modifications to the thiourea structure can yield potent antibacterial agents (Karakuş & Rollas, 2002).

Synthesis and Characterization

The synthesis and characterization of thiourea derivatives also form a significant part of research into this compound and related compounds. Mariappan et al. (2016) reported an efficient synthesis method for 3-substituted-5-arylamino-1,2,4-thiadiazoles through intramolecular oxidative S-N bond formation of imidoyl thioureas, showcasing a metal-free approach with broad substrate scope and excellent yields. This study provides insights into the synthetic strategies that can be applied to thiourea derivatives for potential biological applications (Mariappan, Rajaguru, Merukan Chola, Muthusubramanian, & Bhuvanesh, 2016).

Anticancer Activity

Thiadiazole and thiourea scaffolds have been explored for their anticancer properties. Avvaru et al. (2020) synthesized a new series of thiadiazole-containing thiourea derivatives and evaluated their in-vitro anticancer activity on various cancer cell lines. The study found compounds with potent antileukemic activity, indicating the potential of thiourea derivatives in cancer therapy (Avvaru, Noolvi, More, Chakraborty, Dash, Aminabhavi, Narayan, & Sutariya, 2020).

Future Directions

The future directions for “N-phenyl-N’-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea” and similar compounds could involve further development of novel anti-microbial agents with antibiofilm properties . More research is needed to fully understand the mechanism of action and to explore the potential of these compounds in the management of various diseases.

properties

IUPAC Name

1-phenyl-3-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4S2/c1-2-6-10-15-16-12(18-10)14-11(17)13-9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H2,13,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNESZJUUVUWRNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350363
Record name Thiourea, N-phenyl-N'-(5-propyl-1,3,4-thiadiazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

117483-22-4
Record name Thiourea, N-phenyl-N'-(5-propyl-1,3,4-thiadiazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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